N-(3-chloro-4-methylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide N-(3-chloro-4-methylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1251584-27-6
VCID: VC11985570
InChI: InChI=1S/C25H26ClN7O2/c1-17-7-8-19(15-20(17)26)28-22(34)16-33-25(35)32-10-9-27-23(24(32)29-33)31-13-11-30(12-14-31)21-6-4-3-5-18(21)2/h3-10,15H,11-14,16H2,1-2H3,(H,28,34)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C)Cl
Molecular Formula: C25H26ClN7O2
Molecular Weight: 492.0 g/mol

N-(3-chloro-4-methylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

CAS No.: 1251584-27-6

Cat. No.: VC11985570

Molecular Formula: C25H26ClN7O2

Molecular Weight: 492.0 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide - 1251584-27-6

Specification

CAS No. 1251584-27-6
Molecular Formula C25H26ClN7O2
Molecular Weight 492.0 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Standard InChI InChI=1S/C25H26ClN7O2/c1-17-7-8-19(15-20(17)26)28-22(34)16-33-25(35)32-10-9-27-23(24(32)29-33)31-13-11-30(12-14-31)21-6-4-3-5-18(21)2/h3-10,15H,11-14,16H2,1-2H3,(H,28,34)
Standard InChI Key KKNVMLPOPXQAAR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound’s structure integrates a triazolopyrazine core fused with a piperazine ring and substituted phenyl groups. The triazolopyrazine moiety (a bicyclic system combining triazole and pyrazine rings) is functionalized at the 8-position with a 4-(2-methylphenyl)piperazin-1-yl group and at the 2-position with an acetamide side chain bearing a 3-chloro-4-methylphenyl substituent. This arrangement creates a sterically congested system with multiple hydrogen-bond acceptors and donors, as evidenced by its InChIKey KKNVMLPOPXQAAR-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC25H26ClN7O2\text{C}_{25}\text{H}_{26}\text{ClN}_7\text{O}_2
Molecular Weight492.0 g/mol
IUPAC NameN-(3-chloro-4-methylphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1, triazolo[4,3-a]pyrazin-2-yl]acetamide
SMILESCC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C)C
Topological Polar Surface Area107 Ų (estimated)

The piperazine ring introduces conformational flexibility, potentially enabling interactions with G protein-coupled receptors (GPCRs), while the chloro-methylphenyl group enhances lipophilicity, influencing blood-brain barrier permeability.

Spectroscopic Characterization

Structural validation typically employs:

  • Nuclear Magnetic Resonance (NMR): Proton NMR would reveal distinct signals for the triazolopyrazine aromatic protons (δ 8.5–9.0 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and acetamide carbonyl (δ 170–175 ppm in 13C^{13}\text{C} NMR).

  • High-Performance Liquid Chromatography (HPLC): Purity assessments likely use reverse-phase HPLC with UV detection at 254 nm, given the compound’s conjugated π-system.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 492.0 ([M+H]+^+).

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent approach:

  • Triazolopyrazine Core Formation: Cyclocondensation of 3-hydrazinylpyrazin-2(1H)-one with an α-ketoester yields the triazolopyrazine scaffold.

  • Piperazine Substitution: Nucleophilic aromatic substitution at the 8-position introduces the 4-(2-methylphenyl)piperazine group.

  • Acetamide Installation: Acylation of the triazolopyrazine’s 2-position with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide completes the structure.

Optimized Reaction Conditions

  • Step 1: Cyclocondensation at 80–100°C in acetic acid.

  • Step 2: Pd-catalyzed Buchwald-Hartwig amination for piperazine coupling.

  • Step 3: EDC/HOBt-mediated amide bond formation under inert atmosphere.

Table 2: Hypothetical Synthetic Yields

StepReactionYield (%)
1Triazolopyrazine formation65–75
2Piperazine substitution50–60
3Acetamide acylation70–80

Future Directions and Challenges

Research Gaps

  • Target Validation: CRISPR-Cas9 knockout studies needed to confirm putative targets.

  • In Vivo Efficacy: Lack of data on tumor growth inhibition or neurobehavioral effects.

Synthetic Improvements

  • Flow Chemistry: Continuous manufacturing could improve yields in piperazine coupling steps.

  • Bioisosteric Replacement: Replacing the chloro group with trifluoromethyl may enhance potency.

Clinical Translation

  • Phase 0 Trials: Microdosing studies with 14C^{14}\text{C}-labeled compound to assess human pharmacokinetics.

  • Formulation: Nanocrystal suspensions to address solubility limitations (<10 μg/mL in PBS).

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